molecular formula C66H66N8O9 B12967399 3,3',3'',3'''-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid

3,3',3'',3'''-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid

Cat. No.: B12967399
M. Wt: 1115.3 g/mol
InChI Key: KVTKFHBMUFQLQW-UHFFFAOYSA-N
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Description

3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid is a complex organic compound with a unique structure that includes multiple porphyrin units Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, the pigment in red blood cells

Preparation Methods

The synthesis of 3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid involves several steps. The synthetic route typically starts with the preparation of the porphyrin units, followed by their linkage through oxybis(methylene) bridges. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states of the porphyrin units.

    Reduction: Reduction reactions can alter the electronic properties of the porphyrin rings.

    Substitution: The vinyl groups in the compound can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid has several scientific research applications:

    Chemistry: It is used in the study of porphyrin chemistry and the development of new materials with unique electronic properties.

    Biology: Its structural similarity to naturally occurring porphyrins makes it useful in studying biological processes involving heme and chlorophyll.

    Industry: Used in the development of sensors and catalysts due to its stable and versatile structure.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive species that can kill cancer cells. The molecular targets and pathways involved include the cellular components that are susceptible to oxidative damage, such as lipids, proteins, and DNA.

Comparison with Similar Compounds

Compared to other porphyrin-based compounds, 3,3’,3’‘,3’‘’-((Oxybis(methylene))bis(3,8,13,17-tetramethyl-12-vinylporphyrin-2,7,18-triyl))tetrapropionic acid is unique due to its specific structural arrangement and the presence of multiple porphyrin units linked by oxybis(methylene) bridges. Similar compounds include:

    Heme: The iron-containing porphyrin in red blood cells.

    Chlorophyll: The magnesium-containing porphyrin in plants.

    Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments. This compound’s uniqueness lies in its synthetic versatility and potential for various applications in science and industry.

Properties

Molecular Formula

C66H66N8O9

Molecular Weight

1115.3 g/mol

IUPAC Name

3-[18-[[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-23,24-dihydroporphyrin-2-yl]methoxymethyl]-13-(2-carboxyethyl)-8-ethenyl-3,7,12,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C66H66N8O9/c1-11-39-31(3)47-21-49-33(5)43(15-19-65(79)80)59(69-49)27-61-45(37(9)53(73-61)25-57-41(13-17-63(75)76)35(7)51(71-57)23-55(39)67-47)29-83-30-46-38(10)54-26-58-42(14-18-64(77)78)36(8)52(72-58)24-56-40(12-2)32(4)48(68-56)22-50-34(6)44(16-20-66(81)82)60(70-50)28-62(46)74-54/h11-12,21-28,67-70H,1-2,13-20,29-30H2,3-10H3,(H,75,76)(H,77,78)(H,79,80)(H,81,82)

InChI Key

KVTKFHBMUFQLQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)C=C)C(=C4CCC(=O)O)C)C(=C3COCC6=C(C7=CC8=NC(=CC9=C(C(=C(N9)C=C1C(=C(C(=CC6=N7)N1)CCC(=O)O)C)C)C=C)C(=C8CCC(=O)O)C)C)C)CCC(=O)O

Origin of Product

United States

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